Cas no 1691744-75-8 (1-(4-bromo-3-chloro-2-fluorophenyl)propan-1-ol)
1-(4-bromo-3-chloro-2-fluorophenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(4-bromo-3-chloro-2-fluorophenyl)propan-1-ol
- 4-Bromo-3-chloro-α-ethyl-2-fluorobenzenemethanol
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- Inchi: 1S/C9H9BrClFO/c1-2-7(13)5-3-4-6(10)8(11)9(5)12/h3-4,7,13H,2H2,1H3
- InChI Key: FWUWXUSMPCTZBW-UHFFFAOYSA-N
- SMILES: C(C1C=CC(Br)=C(Cl)C=1F)(O)CC
1-(4-bromo-3-chloro-2-fluorophenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB603830-250mg |
4-Bromo-3-chloro-alpha-ethyl-2-fluorobenzenemethanol; . |
1691744-75-8 | 250mg |
€355.80 | 2024-07-19 | ||
| abcr | AB603830-1g |
4-Bromo-3-chloro-alpha-ethyl-2-fluorobenzenemethanol; . |
1691744-75-8 | 1g |
€659.60 | 2024-07-19 | ||
| abcr | AB603830-5g |
4-Bromo-3-chloro-alpha-ethyl-2-fluorobenzenemethanol; . |
1691744-75-8 | 5g |
€2218.40 | 2024-07-19 |
1-(4-bromo-3-chloro-2-fluorophenyl)propan-1-ol Suppliers
1-(4-bromo-3-chloro-2-fluorophenyl)propan-1-ol Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 1-(4-bromo-3-chloro-2-fluorophenyl)propan-1-ol
Comprehensive Overview of 1-(4-bromo-3-chloro-2-fluorophenyl)propan-1-ol (CAS No. 1691744-75-8): Properties, Applications, and Industry Insights
1-(4-bromo-3-chloro-2-fluorophenyl)propan-1-ol (CAS No. 1691744-75-8) is a halogenated aromatic compound with a growing significance in pharmaceutical and agrochemical research. This organofluorine derivative features a unique combination of bromo, chloro, and fluoro substituents on its phenyl ring, making it a valuable intermediate for designing bioactive molecules. The compound's propanol side chain enhances its solubility in organic solvents, facilitating its use in synthetic applications.
Recent studies highlight the compound's role in developing next-generation drug candidates, particularly in kinase inhibitor research. Its structural motifs align with trending topics in precision medicine and targeted therapy, addressing frequent search queries like "fluorinated drug intermediates 2024" or "halogenated phenyl derivatives in drug discovery." The electron-withdrawing effects of its halogen groups improve binding affinity to biological targets, a feature increasingly explored in AI-driven molecular docking simulations.
From a synthetic chemistry perspective, 1691744-75-8 demonstrates remarkable stability under cross-coupling reaction conditions, a hot topic in green chemistry forums. Researchers optimizing Suzuki-Miyaura couplings frequently investigate similar bromo/chloro-fluoroarenes, as evidenced by rising search volumes for "palladium-catalyzed reactions with polyhalogenated aromatics." The compound's crystalline solid form at room temperature simplifies purification – a practical advantage over liquid intermediates in high-throughput screening workflows.
Environmental considerations surrounding halogenated compounds have spurred innovation in degradation methods. While 1-(4-bromo-3-chloro-2-fluorophenyl)propan-1-ol itself shows low ecotoxicity, its derivatives are subject to REACH compliance assessments. This aligns with industry searches for "sustainable halogen chemistry" and "biodegradable aromatic building blocks." Analytical techniques like HPLC-MS and 19F NMR are commonly employed for quality control, reflecting laboratory professionals' interest in "fluorine-containing compound characterization."
The compound's logP value (estimated at 3.1-3.5) positions it favorably for central nervous system drug development, addressing frequent queries about "blood-brain barrier penetrating molecules." Its meta-substitution pattern creates steric effects that influence protein-ligand interactions, a subject of numerous computational chemistry studies. As the pharmaceutical industry shifts toward fragment-based drug design, such precisely functionalized scaffolds gain prominence in medicinal chemistry literature.
Supply chain data indicates growing demand for 1691744-75-8 among contract research organizations (CROs), particularly for library synthesis projects. This correlates with search trends for "custom fluorinated building blocks" and "halogen-rich screening compounds." Storage recommendations typically suggest inert atmosphere protection to maintain stability, a practice increasingly adopted for air-sensitive intermediates in modern laboratories.
Emerging applications in material science leverage the compound's ability to modify polymer properties through halogen interactions. Patent analyses reveal innovative uses in liquid crystal formulations and organic semiconductors, responding to market interest in "halogenated aromatic monomers for electronics." The ortho-fluorine effect in this compound shows potential for tuning dielectric constants in advanced materials.
Quality specifications for 1-(4-bromo-3-chloro-2-fluorophenyl)propan-1-ol typically require ≥98% purity by GC analysis, with strict control of heavy metal residues – parameters frequently searched by quality assurance professionals. Analytical challenges include distinguishing between positional isomers, driving interest in "ortho/meta/para halogen differentiation techniques." The compound's melting point range (72-75°C) serves as a key identifier in material characterization protocols.
Future research directions may explore the compound's utility in proteolysis targeting chimeras (PROTACs), a trending topic in drug discovery circles. Its balanced lipophilicity/hydrophilicity profile makes it suitable for designing E3 ligase binders, addressing frequent searches about "bifunctional molecule linkers." As structure-activity relationship (SAR) studies become more data-intensive, such well-characterized intermediates gain value in cheminformatics databases.
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